molecular formula C2H6N2O B3419405 N-Hydroxyacetamidine CAS No. 1429624-21-4

N-Hydroxyacetamidine

Cat. No.: B3419405
CAS No.: 1429624-21-4
M. Wt: 74.08 g/mol
InChI Key: AEXITZJSLGALNH-UHFFFAOYSA-N
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Description

N-Hydroxyacetamidine is an organic compound with the chemical formula C2H6N2O. It is a solid that is soluble in water and other organic solvents. This compound is known for its applications in organic synthesis, particularly as an oxidizing agent in various chemical reactions .

Mechanism of Action

Target of Action

N’-Hydroxyethanimidamide, also known as N-Hydroxyacetamidine, is an organic compound that plays a significant role in various biochemical reactions. .

Mode of Action

It is known to be a versatile reagent used in many organic synthesis reactions, such as the synthesis of aryl sulfonamides, alkyl ethers, and amines

Preparation Methods

N-Hydroxyacetamidine can be synthesized through several methods:

Chemical Reactions Analysis

N-Hydroxyacetamidine undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or other peroxides.

    Solvents: Such as methanol or other organic solvents.

The major products formed from these reactions depend on the specific reactants and conditions used but often include oxidized or substituted organic compounds .

Comparison with Similar Compounds

N-Hydroxyacetamidine can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity and applications in both organic synthesis and potential therapeutic uses .

Biological Activity

N-Hydroxyacetamidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs) and its applications in enhancing the efficacy of existing therapeutic agents. This article provides an overview of the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxy group attached to an acetamidine moiety. Its chemical structure can be represented as follows:

N Hydroxyacetamidine C2H6N2O\text{N Hydroxyacetamidine }\text{C}_2\text{H}_6\text{N}_2\text{O}

This compound can exist in various forms, including derivatives that have been synthesized for specific biological evaluations.

1. HDAC Inhibition

A significant area of research has focused on the role of this compound and its derivatives as HDAC inhibitors. For instance, a study synthesized a series of hydroxyacetamide derivatives and evaluated their antiproliferative activities against cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives exhibited potent HDAC inhibitory activity, with one compound (FP10) showing an IC50 value of 0.09 μM compared to the standard SAHA at 0.057 μM .

Table 1: HDAC Inhibition Activity of Hydroxyacetamide Derivatives

CompoundIC50 (μM)GI50 (μM)
FP100.09-
FP9-22.8
SAHA0.057-
Adriamycin-50.2

2. Potentiation of Antifungal Activity

Another notable finding involves the potentiation of antifungal activity against Candida albicans when this compound derivatives are combined with fluconazole. In vitro studies showed that the concentration required for complete inhibition (CCI) of fluconazole was significantly reduced in the presence of these derivatives, highlighting their potential as adjuvants in antifungal therapy .

Table 2: CCI of Fluconazole with this compound Derivatives

StrainCCI without NHC (μg/ml)CCI with NHC (μg/ml)
C. albicans ATCC 90028640.25
C. albicans ATCC 6455010244-8

Case Study: Anticancer Activity

In a study focused on anticancer activity, several hydroxamate compounds derived from this compound were synthesized and tested for their ability to inhibit tumor cell growth. The results demonstrated that these compounds not only inhibited HDAC activity but also led to significant reductions in cell proliferation in various cancer cell lines, suggesting their potential utility in cancer treatment .

Case Study: Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound derivatives in models of neurotoxicity induced by botulinum neurotoxin A (BoNT/A). The compounds were evaluated for their ability to prevent SNAP-25 cleavage, a marker for neuronal damage, showing promising results that warrant further investigation into their therapeutic potential against neurotoxic agents .

Properties

IUPAC Name

N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXITZJSLGALNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176544
Record name Acetamide, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22059-22-9, 1429624-21-4
Record name Acetamide oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22059-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanimidamide, N-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-N'-Hydroxyacetimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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